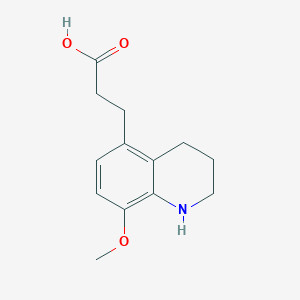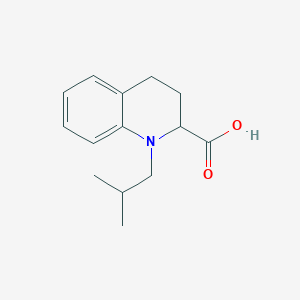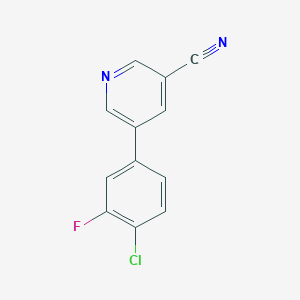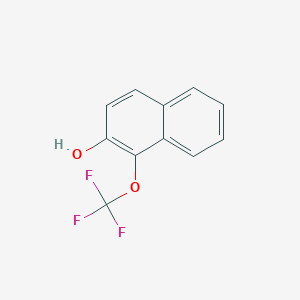
7-Quinazolinol, 2-methyl-4-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a quinazoline core with a pyrrolidine ring and a hydroxyl group, making it a unique structure with potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable pyrrolidine derivative reacts with the quinazoline core.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反应分析
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substituting Agents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
Oxidation Products: Quinazolinone derivatives with potential antimicrobial activity.
Reduction Products: Modified quinazoline cores with altered biological properties.
Substitution Products: Functionalized derivatives with diverse biological activities.
科学研究应用
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol involves:
Molecular Targets: It targets specific enzymes or receptors in microbial or cancer cells.
相似化合物的比较
Similar Compounds
- 2-(Pyrrolidin-1-ylmethyl)quinazolin-4(3H)-one
- 2-(Morpholinomethyl)quinazolin-4(3H)-one
- 2-Amino-3H-quinazolin-4-one
Uniqueness
2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-ol is unique due to its specific combination of a quinazoline core, a pyrrolidine ring, and a hydroxyl group. This structure imparts distinct biological activities and potential therapeutic applications that may not be present in similar compounds .
属性
CAS 编号 |
646450-53-5 |
|---|---|
分子式 |
C13H15N3O |
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-methyl-4-pyrrolidin-1-ylquinazolin-7-ol |
InChI |
InChI=1S/C13H15N3O/c1-9-14-12-8-10(17)4-5-11(12)13(15-9)16-6-2-3-7-16/h4-5,8,17H,2-3,6-7H2,1H3 |
InChI 键 |
YVUVUPKOIJLZHD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11877985.png)











![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

